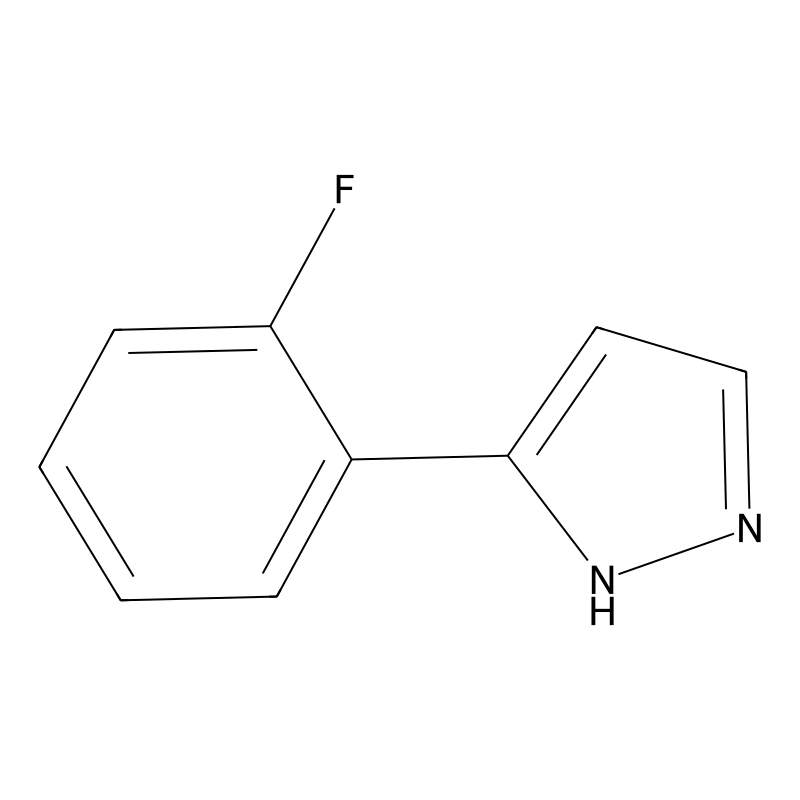3-(2-Fluorophenyl)-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medicinal Chemistry:
3-(2-Fluorophenyl)-1H-pyrazole has been investigated for its potential as a scaffold for the development of new drugs due to the presence of the pyrazole ring, a known pharmacophore associated with various biological activities []. Studies have shown that this compound exhibits promising properties, including:
- Antimicrobial activity: 3-(2-Fluorophenyl)-1H-pyrazole demonstrates antibacterial and antifungal properties. Research suggests it may be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans [, ].
- Anticancer activity: Studies indicate that 3-(2-Fluorophenyl)-1H-pyrazole possesses antitumor activity. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines [, ].
Material Science:
The unique electronic and structural properties of 3-(2-Fluorophenyl)-1H-pyrazole make it a potential candidate for various material science applications. Research suggests its potential use in:
- Organic electronics: The compound's ability to form hydrogen bonds and π-π stacking interactions makes it a potential candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].
- Coordination chemistry: The pyrazole ring can act as a chelating ligand, enabling the coordination of 3-(2-Fluorophenyl)-1H-pyrazole with various metal ions. This property makes it potentially useful in the development of new functional materials with specific properties [].
Other Applications:
-(2-Fluorophenyl)-1H-pyrazole is also being explored for its potential applications in:
- Agrochemistry: As a potential fungicide or insecticide due to its observed antifungal and antibacterial activities [].
- Radiopharmaceutical chemistry: The incorporation of fluorine-18 (18F) into the molecule allows for potential use in positron emission tomography (PET) imaging for various diagnostic purposes.
3-(2-Fluorophenyl)-1H-pyrazole is an organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound features a fluorinated phenyl group attached to the pyrazole at the 3-position. Its molecular formula is , and it has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.
Due to the lack of specific research on 3-(2-Fluorophenyl)-1H-pyrazole, its mechanism of action remains unknown. Pyrazoles, in general, can exhibit various biological activities depending on the specific substitutions. Some pyrazoles act as enzyme inhibitors, while others can have antibacterial or antifungal properties [].
Information regarding the safety hazards of 3-(2-Fluorophenyl)-1H-pyrazole is not available. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment. Pyrazoles can exhibit some degree of toxicity, and proper disposal procedures should be followed [].
- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles, leading to various derivatives.
- Condensation reactions: The compound can undergo condensation with aldehydes or ketones to form more complex molecules.
- Cycloaddition reactions: It may participate in 1,3-dipolar cycloaddition reactions, which are useful for synthesizing new pyrazole derivatives .
Research indicates that 3-(2-Fluorophenyl)-1H-pyrazole exhibits significant biological activities, including:
- Antimicrobial properties: Studies have shown that pyrazole derivatives can possess antimicrobial effects against various pathogens.
- Anti-inflammatory effects: Some derivatives have been noted for their ability to reduce inflammation in biological models.
- Antitumor activity: The compound has been investigated for its potential in cancer treatment, showing promise in inhibiting tumor growth in certain studies
The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole can be achieved through several methods:
- 1,3-Dipolar Cycloaddition: This method involves the reaction of a suitable dipole with a dipolarophile, leading to the formation of the pyrazole ring .
- Condensation Reactions: Reacting 2-fluoroaniline with appropriate carbonyl compounds under acidic or basic conditions can yield this pyrazole derivative.
- Bromination and Substitution Reactions: Starting from simpler pyrazoles, bromination followed by substitution can also produce 3-(2-Fluorophenyl)-1H-pyrazole .
3-(2-Fluorophenyl)-1H-pyrazole finds applications in various fields:
- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting inflammation and cancer.
- Agrochemicals: The compound's biological activity makes it a candidate for developing new agrochemical agents.
- Material Science: Its unique properties may be exploited in creating novel materials with specific functionalities
Interaction studies of 3-(2-Fluorophenyl)-1H-pyrazole often focus on its binding affinities and mechanisms of action. Molecular docking studies have been conducted to predict how this compound interacts with various biological targets, providing insights into its pharmacological potential. Such studies help elucidate the structure-activity relationships that govern its biological effects .
Several compounds share structural similarities with 3-(2-Fluorophenyl)-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole | Structure | Methyl group enhances lipophilicity and bioavailability. |
| 4-(2-Fluorophenyl)-1H-pyrazole | Structure | Different substitution pattern may alter biological activity. |
| 5-(2-Fluorophenyl)-1H-pyrazole | Structure | Positioning of the fluorine affects reactivity and interactions. |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their substituents and positions on the pyrazole ring.








